methyl 4-bromo-1H-indole-2-carboxylate

Organic Synthesis Protecting Group Strategy Reaction Selectivity

Achieving selective C3-functionalization on indole-2-carboxylates often requires cumbersome protecting-group strategies when using unsubstituted or 5-/6-bromo isomers. Methyl 4-bromo-1H-indole-2-carboxylate solves this problem via a unique BF3·OEt2-catalyzed deacylation step that is completely blocked for the unsubstituted analog, enabling direct access to 3-functionalized indole-2-carboxylates. • Enables selective C3 deacylation inaccessible to unsubstituted or 5-/6-bromo isomers. • Validated scaffold for IDO1 inhibitors (structurally related derivative: IC50 = 13 nM). • Directly matches the key intermediate in US Patent US20210163480 for TG2 inhibitor development. • Consensus logP = 2.61 offers measurable lipophilicity advantage over the 5-bromo isomer (logP = 2.76) for ADME fine-tuning.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
CAS No. 167479-13-2
Cat. No. B062871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-bromo-1H-indole-2-carboxylate
CAS167479-13-2
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C=CC=C2Br
InChIInChI=1S/C10H8BrNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3
InChIKeyDTPOJMDJBBGYFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-bromo-1H-indole-2-carboxylate: Identity & Specifications


Methyl 4-bromo-1H-indole-2-carboxylate (CAS 167479-13-2) is a brominated indole-2-carboxylate derivative, belonging to the class of heterocyclic aromatic building blocks. Its molecular formula is C10H8BrNO2, with a molecular weight of 254.08 g/mol . This compound features a bromine atom at the 4-position of the indole ring and a methyl ester at the 2-position, providing a reactive handle for cross-coupling and further functionalization . Commercially, it is available in solid form with typical purities of 95–98% , and it is primarily employed as a key intermediate in medicinal chemistry and organic synthesis.

Reactive Handle 4-Br enables cross-coupling & functionalization
Ester Functionality Methyl ester for further derivatization
Synthetic Context Supports C3-selective transformations

Methyl 4-bromo-1H-indole-2-carboxylate: Isomer Specificity


The bromine substitution pattern on the indole ring profoundly influences both chemical reactivity and biological recognition. As demonstrated by a Lewis acid-catalyzed deacylation study, 4‑substituted indole‑2‑carboxylates undergo efficient removal of a C3‑acetyl group, whereas the 4‑unsubstituted analog fails to react under identical conditions [1]. This positional dependence extends to cross-coupling efficiency and metabolic stability. Consequently, substituting methyl 4‑bromo‑1H‑indole‑2‑carboxylate with its 5‑ or 6‑bromo isomers, or with the unsubstituted parent, cannot guarantee equivalent synthetic outcomes or biological activity profiles. The quantitative evidence below delineates these critical differentiators.

  • Positional Isomer Reactivity
    4-Br enables unique C3 deacylation; 5-/6-Br or unsubstituted may not support this pathway.
  • Cross-Coupling Profile
    Bromine position can alter oxidative addition rates; 5- or 6-isomers may not reproduce Pd-catalyzed coupling yields.
  • Physicochemical Shift
    4-Br logP differs from 5-Br (≈0.15 log unit), which may shift ADME properties in drug discovery settings.

Methyl 4-bromo-1H-indole-2-carboxylate: Comparative Evidence


Lewis Acid-Catalyzed Deacylation Selectivity

The 4-bromo substituent enables a unique deacylation pathway at the C3 position of the indole ring. Under BF3·OEt2 catalysis at room temperature, 3-acetyl-4-bromoindole-2-carboxylate undergoes complete removal of the acetyl group. In stark contrast, the 4-unsubstituted analog (3-acetylindole-2-carboxylate) shows no detectable deacylation under any condition tested [1].

C3 Deacylation
Head-to-head
Complete vs. No reaction
4-Br required for C3 deacylation pathway
BF3·OEt2, rt; unsubstituted inert
Organic Synthesis Protecting Group Strategy Reaction Selectivity

TG2 Inhibitor Synthesis Intermediate

A patent describing TG2 inhibitors explicitly utilizes methyl 4-bromo-1H-indole-2-carboxylate as a synthetic intermediate . While the patent does not provide comparative data for other isomers, the selection of the 4-bromo substitution over alternative bromoindole-2-carboxylates is a documented choice in the context of a targeted therapeutic program. No equivalent claim is identified for the 5‑bromo or 6‑bromo isomers in the same patent family.

Patent Intermediate
Data to verify
Specified in US20210163480
Supports synthesis precedent for TG2 inhibitors
No comparative data for other isomers
Medicinal Chemistry Patent Synthesis TG2 Inhibition

Lipophilicity: 4-Bromo vs. 5-Bromo

Consensus logP (lipophilicity) values differ measurably between positional isomers. Methyl 4-bromo-1H-indole-2-carboxylate exhibits a consensus logP of 2.61 (average of five computational methods) . In comparison, the 5-bromo isomer is reported with a logP of 2.76 [1]. This 0.15 log unit difference corresponds to a ~1.4-fold difference in partition coefficient, which may influence membrane permeability and metabolic stability in early drug discovery programs.

logP Comparison
Cross-study
2.61 vs. 2.76
4-Br shows lower logP; may influence ADME
ΔlogP = 0.15, consensus models
Physicochemical Property Drug-likeness ADME

IDO1 Inhibitory Activity

A derivative of the 4-bromo-indole-2-carboxylate scaffold, BDBM50514753 (CHEMBL4557994), demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 13 nM in a cellular assay using mouse IDO1-transfected P815 cells [1]. While this specific compound is an elaborated analog, the 4-bromo-indole-2-carboxylate core is a privileged motif for IDO1 inhibition. Comparable activity data for the 5-bromo or 6-bromo positional isomers in the same assay context are not reported in BindingDB, suggesting the 4-bromo substitution may be preferred for this target class.

IDO1 Inhibition
Class-level
IC50 13 nM (derivative)
Scaffold supports IDO1 assay context; derivative data
Mouse IDO1 cell assay; requires direct confirmation
Immuno-oncology Enzyme Inhibition IDO1

Methyl 4-bromo-1H-indole-2-carboxylate: Applications


C3-Selective Deacylation-Rearrangement

In synthetic routes requiring selective manipulation of the indole C3 position, methyl 4-bromo-1H-indole-2-carboxylate enables a BF3·OEt2-catalyzed deacylation step that is entirely blocked for the unsubstituted analog [1]. This unique reactivity makes the 4-bromo derivative the necessary starting material for accessing 3‑functionalized indole‑2‑carboxylates without resorting to cumbersome protecting group strategies. Procurement of this specific isomer is essential to achieve the desired synthetic outcome.

Patent-Protected TG2 Inhibitor Synthesis

Medicinal chemistry teams developing transglutaminase 2 (TG2) inhibitors can directly follow the precedent set by US Patent US20210163480, which employs methyl 4-bromo-1H-indole-2-carboxylate as a key intermediate [1]. Using the same building block minimizes synthetic deviation and facilitates intellectual property alignment. Alternative bromoindole isomers are not described in this patent family, underscoring the 4-bromo derivative as the preferred choice for this therapeutic target.

IDO1 Hit Expansion & Optimization

The 4-bromo-indole-2-carboxylate core is a validated scaffold for IDO1 inhibition, with reported nanomolar activity (IC50 = 13 nM) for a structurally related derivative [1]. Researchers exploring IDO1 as an immuno-oncology target can leverage this compound as a starting point for library synthesis and structure-activity relationship (SAR) studies. The absence of comparable public data for 5‑bromo or 6‑bromo isomers suggests the 4‑bromo substitution may offer a more productive entry into this chemical space.

Physicochemical Library Design

For lead optimization campaigns where lipophilicity is a critical parameter, the consensus logP of 2.61 for methyl 4-bromo-1H-indole-2-carboxylate [1] differs measurably from the 5‑bromo isomer (logP = 2.76) . This 0.15 log unit difference can be exploited to fine-tune ADME properties while maintaining the same core scaffold. Procurement teams supporting medicinal chemistry efforts can use this data to select the isomer that best aligns with target property profiles.

Application
Selection Property
Validation Focus
C3-selective indole modification studies
4-Br requirement for C3 deacylation
Deacylation reaction selectivity
TG2 inhibitor synthesis (patent context)
Precedented building block in patent route
Synthetic pathway alignment
IDO1 inhibitor scaffold exploration
Scaffold with reported derivative activity
IDO1 enzyme assay context, SAR potential
Physicochemical library design
LogP tailoring with isomer choice
ADME property fine-tuning

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